molecular formula C16H21NO2 B1310453 Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate CAS No. 40110-55-2

Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate

Cat. No. B1310453
CAS RN: 40110-55-2
M. Wt: 259.34 g/mol
InChI Key: ZKKOLEGJTTYPDH-UHFFFAOYSA-N
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Description

Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate is a chemical compound with the CAS Number: 40110-55-2. It has a molecular weight of 259.35 and its linear formula is C16H21NO2 .


Synthesis Analysis

The synthesis of Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate involves a reaction with ethyl diethylphosphonoacetate, toluene, and an ethanol solution containing 20% sodium ethoxide. A mixed solution of 1-benzyl-4-piperidone and toluene is added dropwise at 5 to 15° C .


Molecular Structure Analysis

The InChI code for Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate is 1S/C16H19NO3/c1-2-20-15(18)12-13-8-10-17(11-9-13)16(19)14-6-4-3-5-7-14/h3-7,12H,2,8-11H2,1H3 .


Chemical Reactions Analysis

The reaction mixture of Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate is hydrogenated using the H-cube (settings: 55° C., 55 psi) for 16 hours. The reaction mixture is then filtered and the filtrate is concentrated under reduced pressure to afford ethyl 2-(piperidin-4-yl)acetate as a colorless oil .

Scientific Research Applications

Synthesis Applications

Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate is used in various synthetic applications. For example, it's involved in the synthesis of Pyrrolo[2,1-b]thiazol-3-one derivatives. These derivatives are obtained through reactions with substituted benzaldehydes and further treatment with a DMF · POCl3 complex, leading to compounds like 3-oxo-5-aroyl-2-arylmethylidene-2,3-dihydropyrrolo[2,1-b]thiazole-7-carboxylic acids ethyl esters (Tverdokhlebov et al., 2005).

Environmental and Catalytic Uses

It's also notable in environmentally friendly catalysis. A TEMPO-catalyzed alcohol oxidation system using recyclable reagents in ethyl acetate was developed, showcasing the potential of ethyl acetate derivatives in green chemistry applications (Li & Zhang, 2009).

Role in Drug Synthesis

Ethyl 1,4-benzodioxan-2-carboxylate, a related compound, is used in the production of the drug doxazosin mesylate. Its kinetic resolution for obtaining the S-enantiomer demonstrates the compound's importance in the pharmaceutical industry (Kasture et al., 2005).

Advanced Materials and Sensor Development

In the development of advanced materials and sensors, derivatives like (Z)-ethyl 2-((Z)-2-(benzo[d]thiazol-2-ylimino)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate have been used. These materials are employed in selective fluorimetric sensors for metal ions, demonstrating the versatility of ethyl acetate derivatives in chemical sensing technologies (Wagh et al., 2015).

Crystallography and Structural Analysis

In crystallography, compounds like ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate have been studied to understand their crystal structures. These studies contribute to the broader understanding of molecular conformations and intermolecular interactions (Boukhedena et al., 2018).

Safety And Hazards

The safety information for Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate includes precautionary statements: P261-P305+P351+P338. The hazard statements are: H302-H315-H319-H335 .

properties

IUPAC Name

ethyl 2-(1-benzylpiperidin-4-ylidene)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-2-19-16(18)12-14-8-10-17(11-9-14)13-15-6-4-3-5-7-15/h3-7,12H,2,8-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKOLEGJTTYPDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CCN(CC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80438983
Record name Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate

CAS RN

40110-55-2
Record name Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-Benzylpiperidin-4-ylidene)acetic acid ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of NaH (318 mg, 7.94 mmol) in THF (20 mL) was added a solution of ethyl 2-(diethoxyphosphoryl)acetate (1.78 g, 7.94 mmol) in THF (5 mL) dropwise over 30 min at 0° C. After stirring for 10 min, a solution of 1-benzylpiperidin-4-one (1.0 g, 5.29 mmol) in THF (5 mL) was added dropwise at 0° C. over 20 min. The mixture was allowed to stir for 60 min. Then, the reaction was quenched with water (10 mL). The mixture was extracted with EA (10 mL×3). The combined organic layers were dried over Na2SO4, concentrated and purified by chromatography column on silica gel using 25% of EA in PE as eluant to give the product (1.2 g, 87.3%) as a yellow oil. MS (ESI, m/e) [M+1]+ 260.0.
Name
Quantity
318 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.78 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
87.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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